(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone
Description
This compound features a piperazine core substituted with a cyclopropylsulfonyl group and a tetrazole ring bearing a 4-methoxyphenyl moiety. Its synthesis likely follows methodologies analogous to those described for structurally related ethanone derivatives (e.g., nucleophilic substitution of bromoethanone intermediates with tetrazole-thiols under basic conditions) .
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4S/c1-26-13-4-2-12(3-5-13)22-18-15(17-19-22)16(23)20-8-10-21(11-9-20)27(24,25)14-6-7-14/h2-5,14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQZERXDGGJUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a piperazine ring, a cyclopropylsulfonyl group, and a methoxyphenyl-tetrazole moiety, which may confer diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of various functional groups suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
Key Structural Features
- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
- Cyclopropylsulfonyl Group : May enhance lipophilicity and facilitate membrane penetration.
- Methoxyphenyl Group : Potentially modulates receptor binding and biological activity.
Pharmacological Potential
Preliminary studies have indicated that this compound could exhibit significant biological activity, particularly in the treatment of neurological disorders. Computational models such as PASS (Prediction of Activity Spectra for Substances) have predicted various pharmacological effects, including:
- Antidepressant Activity : Interaction with serotonin receptors.
- Anticonvulsant Properties : Potential modulation of GABAergic systems.
- Antitumor Activity : Preliminary data suggest cytotoxic effects against certain cancer cell lines.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to specific protein targets involved in neurotransmission. These studies indicate that the compound may effectively bind to receptors associated with dopamine and serotonin signaling pathways.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
- Anticonvulsant Activity :
- Antitumor Effects :
-
Neuropharmacological Studies :
- Compounds with similar piperazine frameworks were shown to possess antidepressant-like effects in behavioral assays, indicating potential for treating mood disorders .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This Compound | Piperazine, cyclopropylsulfonyl, methoxyphenyl-tetrazole | Potential CNS activity | Unique combination enhancing receptor interaction |
| Fluoxetine | Piperazine ring | SSRI (antidepressant) | Different mechanism targeting serotonin reuptake |
| Lurasidone | Piperazine ring | Atypical antipsychotic | Distinct receptor interactions impacting dopamine pathways |
Comparison with Similar Compounds
Substituent Effects on Piperazine and Tetrazole Moieties
Key structural analogs (Table 1) from the literature differ in sulfonyl and tetrazole substituents, leading to variations in physicochemical and biological properties:
Table 1: Comparison of Structural Analogs
Key Findings from Structural Comparisons
- Lipophilicity and Solubility : The cyclopropylsulfonyl group in the target compound likely confers greater lipophilicity compared to phenylsulfonyl (7e) or methoxyphenylsulfonyl analogs. However, this may reduce aqueous solubility, a trade-off critical for bioavailability .
- In contrast, nitro (7n) or trifluoromethyl (7f) groups withdraw electrons, altering charge distribution and binding kinetics .
- Thermal Stability : Higher melting points in analogs with trifluoromethyl (7f) or bromophenyl (7k) groups suggest increased crystalline stability due to halogen or fluorine interactions .
Methodological Considerations in Compound Similarity Analysis
Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting bioactivity. However, minor substituent changes (e.g., cyclopropyl vs. phenylsulfonyl) can drastically alter properties, underscoring the need for multi-parameter comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
